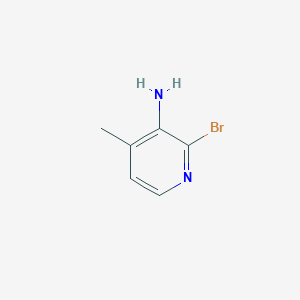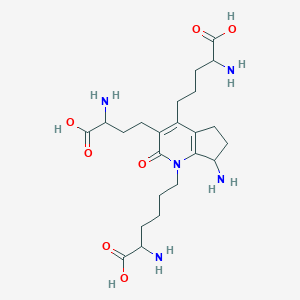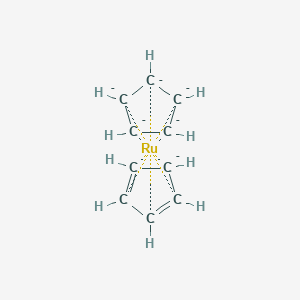![molecular formula C12H15N7O5 B136924 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide CAS No. 154094-95-8](/img/structure/B136924.png)
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, also known as RBx-7644, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitroimidazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and radiosensitizing properties.
Mécanisme D'action
The exact mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By increasing the levels of ROS in cancer cells, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide can sensitize them to radiation and other cytotoxic agents, leading to increased cell death.
Effets Biochimiques Et Physiologiques
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and increased cell death. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting DNA synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide for lab experiments is its ability to enhance the sensitivity of cancer cells to radiation and other cytotoxic agents. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide is also known to have some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide. One area of interest is the development of new cancer therapies that combine 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide with other cytotoxic agents, such as chemotherapy drugs or targeted therapies. Another area of research is the investigation of the antimicrobial properties of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide, with the goal of developing new antibiotics to combat drug-resistant bacteria and fungi. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide involves the condensation of 2-methyl-4-nitroimidazole with 2-(5-nitroimidazol-1-yl)ethylamine, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has been investigated for its potential applications in scientific research, particularly in the fields of oncology and radiation therapy. Studies have shown that this compound can enhance the sensitivity of cancer cells to radiation, leading to increased cell death and improved therapeutic outcomes. 4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
154094-95-8 |
|---|---|
Nom du produit |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
Formule moléculaire |
C12H15N7O5 |
Poids moléculaire |
337.29 g/mol |
Nom IUPAC |
4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C12H15N7O5/c20-10(2-1-5-16-6-4-15-12(16)19(23)24)14-3-7-17-9-13-8-11(17)18(21)22/h4,6,8-9H,1-3,5,7H2,(H,14,20) |
Clé InChI |
UPAXAMPOZYLHQR-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CCCC(=O)NCCN2C=NC=C2[N+](=O)[O-] |
Synonymes |
N-[2-nitro-3-[2-(5-nitroimidazol-1-yl)ethyl]-2H-imidazol-1-yl]butanami de |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




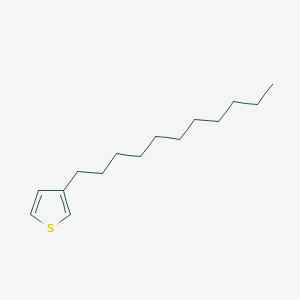

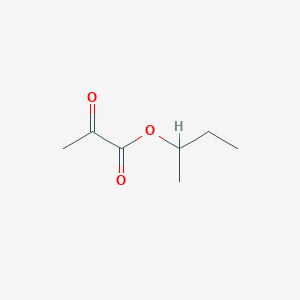
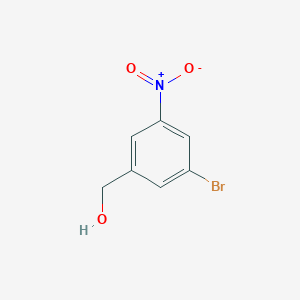
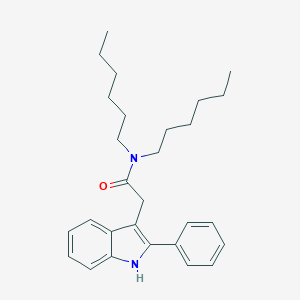

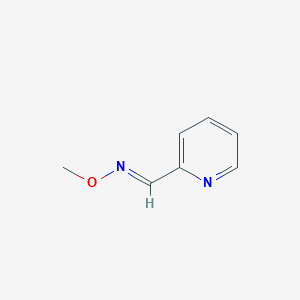
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

